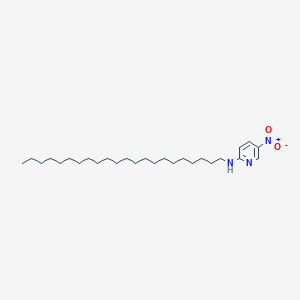

N-Docosyl-5-nitropyridin-2-amine

説明

N-Docosyl-5-nitropyridin-2-amine is a pyridine derivative featuring a long-chain docosyl (C22H45) group attached to the amine nitrogen at position 2 of the pyridine ring, along with a nitro group at position 3.

特性

CAS番号 |

117088-74-1 |

|---|---|

分子式 |

C27H49N3O2 |

分子量 |

447.7 g/mol |

IUPAC名 |

N-docosyl-5-nitropyridin-2-amine |

InChI |

InChI=1S/C27H49N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h22-23,25H,2-21,24H2,1H3,(H,28,29) |

InChIキー |

BAHKMVDPGSUEIC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |

同義語 |

2-docosylamino-5-nitropyridine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-Docosyl-5-nitropyridin-2-amine can be contextualized by comparing it to related compounds, including N,N-Diethyl-5-nitropyridin-2-amine , N,N-Dimethyl-5-nitropyridin-2-amine , and other nitro-substituted pyridinamines.

Table 1: Comparative Analysis of 5-Nitropyridin-2-amine Derivatives

Key Findings from Structural Studies

Crystallographic Differences: N,N-Diethyl-5-nitropyridin-2-amine crystallizes in a monoclinic system (space group P21/c) with two independent molecules per asymmetric unit. Weak C–H···O interactions form zigzag chains, which stack into corrugated layers perpendicular to the a-axis . In contrast, N,N-Dimethyl-5-nitropyridin-2-amine exhibits simpler packing due to smaller substituents, favoring planar molecular arrangements . The docosyl analog is expected to display layered or micellar structures due to its long alkyl chain, though direct crystallographic data are unavailable.

Synthetic Scalability :

- N,N-Dimethyl-5-nitropyridin-2-amine has been synthesized on a 50 g scale with 80% yield using dimethylformamide (DMF), demonstrating industrial viability .

- The docosyl variant’s synthesis would likely require specialized conditions (e.g., phase-transfer catalysis) to manage the steric bulk of the C22 chain.

Electronic Effects: The nitro group at position 5 in all analogs introduces strong electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in substitution reactions. Alkylamine substituents (e.g., methyl, ethyl, docosyl) modulate solubility: dimethyl and diethyl derivatives are soluble in polar aprotic solvents, while the docosyl analog is expected to be soluble in nonpolar solvents .

Table 2: Spectroscopic and Thermal Properties

Research Implications and Limitations

- However, the absence of direct experimental data (e.g., crystallography, spectroscopy) limits conclusive comparisons.

- Shorter-chain analogs like N,N-Diethyl-5-nitropyridin-2-amine and N,N-Dimethyl-5-nitropyridin-2-amine are better characterized, with established synthetic protocols and structural analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。